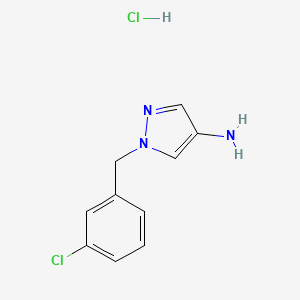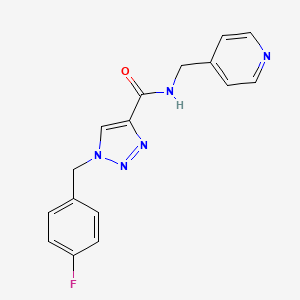
1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride” is a chemical compound. Based on its name, it likely contains a pyrazole ring, which is a type of aromatic organic compound. The “1H” in the name suggests that there is one hydrogen atom connected to the first carbon atom in the pyrazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “1-(3-Chlorobenzyl)” part suggests that a 3-chlorobenzyl group is attached to the first carbon atom of the pyrazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, these properties could include its molecular weight, solubility, melting point, boiling point, and chemical stability .
Applications De Recherche Scientifique
Synthesis and Characterization
- This compound is utilized in the synthesis and characterization of various pyrazole derivatives, which have demonstrated potential antitumor, antifungal, and antibacterial activities. These derivatives are synthesized through reactions involving primary amines and characterized using techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography (Titi et al., 2020).
Bioactivity Studies
- Pyrazole derivatives, including those related to 1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride, have been studied for their biological activities. These activities include the potential for antitumor effects, highlighting the compound's relevance in medicinal chemistry (Titi et al., 2020).
Reaction Studies
- The compound is involved in various reaction studies, exploring its interactions and transformations. This includes reactions with hydrazines or hydrazones, leading to the synthesis of different pyrazole-based derivatives (Şener et al., 2002).
Crystallographic Analysis
- Crystallographic analysis of similar pyrazole derivatives is conducted to understand their molecular structure and properties, such as hydrogen bonding and π-π stacking interactions (Quiroga et al., 2013).
Macrocyclic Chemistry
- The compound plays a role in the self-organization processes of Cu2+ complexes in macrocyclic chemistry. This involves studying the influence of chain length and metal-to-ligand ratio on the formation of these complexes (Lopera et al., 2020).
Structural Studies
- Structural studies of pyrazole derivatives similar to this compound have been conducted, revealing insights into the spatial arrangement and intermolecular interactions of these molecules (Zhang et al., 2006).
Novel Compound Synthesis
- The compound is used as a precursor in the synthesis of novel pyrazole-5-carboxamide compounds. This involves a series of chemical reactions starting from specific chlorinated pyridines (Yun-shang, 2010).
Chemoselectivity Studies
- Studies on chemoselectivity in amination reactions with pyrazoles, including derivatives of this compound, have been conducted. This research helps understand the selective amination processes in organic chemistry (Shen et al., 2010).
Mécanisme D'action
The mechanism of action of a compound depends on its intended use. For example, if it’s used as a drug, the mechanism of action would describe how it interacts with biological systems to produce its therapeutic effects. Without specific information on the use of “1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride”, it’s hard to provide a detailed analysis of its mechanism of action .
Safety and Hazards
Orientations Futures
The future directions for research on “1-(3-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride” would depend on its potential applications. For example, if it has therapeutic potential, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYAFYOEENOJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B2437356.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2437357.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2437358.png)



![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2437368.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2437371.png)

![1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2437374.png)
![2-[(1-Cyclopentyl-4-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2437375.png)
